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Calcium tartrate

Wine Stability Tartrate Precipitation Cold Stabilization

Calcium tartrate (CAS 134841-46-6), the tetrahydrate calcium salt of L-tartaric acid (C4H12CaO10, 260.21 g/mol), features temperature-independent precipitation rendering cold stabilization ineffective—critical for wine stability research. With extremely low water solubility (0.01 g/100 mL at 20°C) and limited tartrate absorption (~12% urinary recovery), it is essential for food science formulation studies, comparative bioavailability research, and analytical standard development. Procure this E354-grade compound for specialized QC protocols, additive validation, or winemaking research.

Molecular Formula C4H4CaO6
Molecular Weight 0
CAS No. 134841-46-6
Cat. No. B1178173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium tartrate
CAS134841-46-6
SynonymsDL-TARTARIC ACID CALCIUM SALT TETRAHYDRATE
Molecular FormulaC4H4CaO6
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Tartrate (CAS 134841-46-6) Procurement Guide: Specifications and Core Physicochemical Data


Calcium tartrate (CAS 134841-46-6), the calcium salt of L-tartaric acid, is an organic calcium salt with the molecular formula C4H4CaO6 (anhydrous, 188.15 g/mol) and commonly supplied as the tetrahydrate form C4H12CaO10 (260.21 g/mol) [1]. This compound appears as a hygroscopic, white to off-white fine crystalline powder [1]. It is characterized by its slight solubility in water (approximately 0.01 g/100 mL at 20 °C), its insolubility in ethanol, and its solubility in dilute acids like HCl [1]. Primarily known as a byproduct of the wine industry, its E number is E354 and it is approved for use as a food preservative and acidity regulator [2]. The CAS registry number 134841-46-6 is specifically associated with the DL-tartaric acid calcium salt tetrahydrate form of the compound .

Why Interchanging Calcium Tartrate (CAS 134841-46-6) with Other Calcium Salts or Tartrates Is Scientifically Unjustified


While calcium tartrate is one of several calcium salts (e.g., calcium carbonate, calcium citrate) or tartrate salts (e.g., potassium bitartrate), simple substitution is precluded by critical differences in physicochemical properties and application-specific behavior. Unlike the more soluble potassium bitartrate, calcium tartrate's precipitation rate is largely independent of temperature, rendering standard cold stabilization techniques ineffective for its control in winemaking [1]. Furthermore, as a calcium source, its limited systemic tartrate absorption (only ~12% urinary recovery of orally administered tartrate in humans) and low water solubility (0.01 g/100 mL at 20°C) contrast sharply with more bioavailable or soluble alternatives like calcium citrate or carbonate [2]. These distinct characteristics dictate that calcium tartrate is not a general-purpose calcium or tartrate salt but rather a compound with a specific, non-interchangeable performance profile. The quantitative evidence below substantiates the critical differences that must guide selection and procurement decisions.

Calcium Tartrate (CAS 134841-46-6) Quantitative Differentiation Evidence Guide


Temperature-Independent Precipitation of Calcium Tartrate vs. Potassium Bitartrate: A Critical Oenological Distinction

A fundamental and quantifiable difference between calcium tartrate (CaT) and the more prevalent wine instability culprit, potassium hydrogen tartrate (KHT), is the kinetics of precipitation. For KHT, lowering the temperature is an effective method to induce crystallization and subsequent removal (cold stabilization). In contrast, the rate of CaT precipitation is not significantly affected by temperature changes [1][2]. This means that the standard cold stabilization process, widely used in the wine industry, is ineffective as a method to remove or control CaT crystals [1][2].

Wine Stability Tartrate Precipitation Cold Stabilization Crystallization Kinetics

Differential Aqueous Solubility of Calcium Tartrate vs. Calcium Citrate at 20°C

Calcium tartrate exhibits extremely low water solubility at room temperature, a property that differentiates it from other common calcium salts and influences its behavior in both food systems and analytical contexts. Its solubility is approximately 0.01 g/100 mL (or 0.1 g/L) at 20 °C [1]. In comparison, calcium citrate, another organic calcium salt used in food fortification, is reported to have a solubility of 0.08 g/100 mL under similar conditions [2].

Solubility Physicochemical Properties Analytical Chemistry Formulation Science

Comparative Urinary Excretion of Tartrate Moiety After Oral Administration in Humans

A key piece of evidence concerning the metabolic fate of the tartrate component of calcium tartrate comes from human excretion studies. Following oral administration of tartrate salts, only about 12% of the administered dose is recovered in the urine, indicating limited systemic absorption of the tartrate anion . This contrasts with findings in other species, such as rats, where renal excretion rates can reach up to 60% within 12 hours, highlighting a significant species-dependent difference in absorption . This low human absorption is a fundamental characteristic of the tartrate component.

Bioavailability Metabolism Tartrate Pharmacokinetics Food Additive Safety

Validated Research and Industrial Application Scenarios for Calcium Tartrate (CAS 134841-46-6) Based on Evidence


Targeted Stabilization in Winemaking to Mitigate Calcium Tartrate (CaT) Instability

Given that temperature has little effect on the rate of CaT precipitation, making standard cold stabilization ineffective [1], the primary industrial application for calcium tartrate is as the target of specialized wine stabilization research and protocols. The use of alternative additives, such as alginic acid, sodium carboxymethylcellulose (CMC), and potassium polyaspartate (KPA), has been specifically studied to mitigate CaT crystal formation, with studies showing alginic acid outperforms both CMC and KPA in some wine types [2][3]. Procurement of calcium tartrate is therefore essential for winemaking research facilities, quality control labs, and additive manufacturers developing or validating methods to control this specific and problematic precipitate.

Food Science Research as a Model Compound for Low-Solubility Calcium and Limited-Absorption Tartrate

The extremely low water solubility of calcium tartrate (0.01 g/100 mL at 20°C) [1] and the documented low oral bioavailability of its tartrate component in humans (~12% urinary recovery) [2] position it as a valuable reference material in food science. It can be used as a negative control or model compound in formulation studies investigating the impact of calcium salt solubility on food matrix stability, or in comparative bioavailability research where a calcium source with a poorly absorbed anion is required. This contrasts with the use of more soluble and bioavailable salts like calcium citrate or calcium carbonate.

Analytical Chemistry and Metabolomics as a Certified Reference Material

The defined physicochemical properties of calcium tartrate tetrahydrate (CAS 134841-46-6), including its specific molecular weight (260.21 g/mol) [1] and its precise, albeit low, solubility profile [2], make it a suitable candidate for use as an analytical standard. Its characteristic hygroscopic nature and solubility in dilute acids [2] are critical parameters for method development and validation in analytical chemistry, particularly in the development of assays for quantifying tartrates in complex matrices like wine, food products, or biological samples.

Calcium Tartrate as a Raw Material in Specialty Food Preservation

As a food additive with the designation E354, calcium tartrate is approved for use as a preservative and acidity regulator [1]. Its selection over other acid regulators in certain niche applications is logically driven by the combined effect of the calcium cation and the tartrate anion's specific properties, including its low water solubility at ambient temperatures (~0.01 g/100 mL at 20°C) [2]. This combination of properties can be scientifically justified for applications where a slow-release or less-reactive acid source is desired, differentiating it from more soluble acidulants like citric acid or its salts.

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